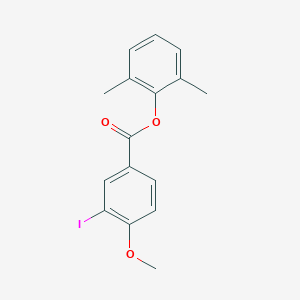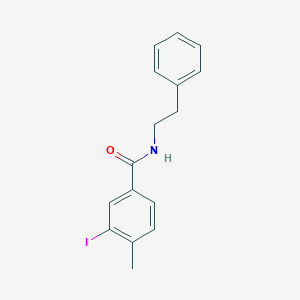![molecular formula C22H27N3O4S2 B320367 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320367.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a benzenesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Acetyl Intermediate: This step involves the acetylation of 4-methoxyphenylamine using acetic anhydride under acidic conditions.
Thioamide Formation: The intermediate is then reacted with thiourea to form the thioamide derivative.
Cyclohexylamine Addition: The thioamide derivative is further reacted with cyclohexylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-4-aminobenzenesulfonamide
- 4-methoxyphenylacetamide
- N-cyclohexylthiourea
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H27N3O4S2 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O4S2/c1-29-19-11-7-16(8-12-19)15-21(26)24-22(30)23-17-9-13-20(14-10-17)31(27,28)25-18-5-3-2-4-6-18/h7-14,18,25H,2-6,15H2,1H3,(H2,23,24,26,30) |
Clave InChI |
VTQUFRIAOYLKPM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B320284.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320285.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320287.png)

![[1,1'-Biphenyl]-2-yl 3-bromo-4-methoxybenzoate](/img/structure/B320290.png)
![[1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate](/img/structure/B320291.png)








